Fmoc-Gly-Gly-D-Phe-OH chemical properties
Fmoc-Gly-Gly-D-Phe-OH chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-D-Phe-OH is a protected tripeptide composed of Glycine (B1666218) and the D-enantiomer of Phenylalanine. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Fmoc-Gly-Gly-D-Phe-OH, with a particular focus on its role in drug development. The incorporation of a D-amino acid, D-Phenylalanine, is a critical structural feature that imparts resistance to enzymatic degradation, enhancing the in vivo stability of peptides and antibody-drug conjugates (ADCs) that incorporate this moiety.
Core Chemical and Physical Properties
While specific experimental data for Fmoc-Gly-Gly-D-Phe-OH is not widely published, the fundamental physicochemical properties can be reliably inferred from its L-isomer counterpart, Fmoc-Gly-Gly-L-Phe-OH, as the stereochemistry of a single amino acid has a negligible effect on properties such as molecular weight and formula.
| Property | Value | Reference |
| CAS Number | 160036-44-2 (L-isomer) | [1] |
| Molecular Formula | C₂₈H₂₇N₃O₆ | [1] |
| Molecular Weight | 501.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 240 mg/mL) | [1] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [1] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating Fmoc-Gly-Gly-D-Phe-OH
This protocol outlines the manual synthesis of a model peptide utilizing Fmoc-Gly-Gly-D-Phe-OH as a building block on a resin support.
Materials:
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Fmoc-protected amino acids (including Fmoc-Gly-Gly-D-Phe-OH)
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Rink Amide resin (or other suitable solid support)
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Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM)
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Piperidine (B6355638), 20% (v/v) in DMF (Fmoc deprotection solution)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
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N,N-Diisopropylethylamine (DIPEA)
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
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Cold diethyl ether
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Solid-phase synthesis vessel
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Shaker
Methodology:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat the treatment for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
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Amino Acid Coupling (First Amino Acid): Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH, 3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and immediately add the solution to the deprotected resin. Agitate for 1-2 hours.
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Wash: Wash the resin with DMF to remove excess reagents.
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Repeat for Subsequent Amino Acids: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired sequence.
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Incorporation of Fmoc-Gly-Gly-D-Phe-OH: For the coupling of the tripeptide, dissolve Fmoc-Gly-Gly-D-Phe-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and couple to the deprotected N-terminus of the growing peptide chain on the resin. Agitate for 2-4 hours.
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Final Fmoc Deprotection: After coupling the final amino acid/peptide fragment, perform the Fmoc deprotection as described in step 2.
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Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.
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Cleavage and Deprotection: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.
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Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
II. Quality Control and Characterization
Materials:
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Crude peptide sample
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
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Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
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NMR Spectrometer
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Solvents for HPLC (e.g., acetonitrile (B52724), water with 0.1% TFA)
Methodology:
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Purity Analysis by RP-HPLC:
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Dissolve a small amount of the crude peptide in an appropriate solvent.
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Inject the sample into an RP-HPLC system equipped with a C18 column.
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Run a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
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Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).
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Determine the purity by integrating the peak area of the desired peptide relative to the total peak area.
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Molecular Weight Confirmation by Mass Spectrometry:
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Prepare a dilute solution of the purified peptide.
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Infuse the sample into an ESI or MALDI-TOF mass spectrometer.
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Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.
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Structural Confirmation by NMR (for Fmoc-Gly-Gly-D-Phe-OH):
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Dissolve the Fmoc-Gly-Gly-D-Phe-OH compound in a suitable deuterated solvent (e.g., DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra.
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Analyze the chemical shifts and coupling constants to confirm the presence of the Fmoc group, the two glycine residues, and the D-phenylalanine residue.
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Applications in Drug Development
Fmoc-Gly-Gly-D-Phe-OH is a valuable building block in the development of therapeutic peptides and, most notably, as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs).
Role as a Cleavable Linker in ADCs
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component that influences the stability and efficacy of the ADC. Peptide linkers, such as those containing the Gly-Gly-D-Phe sequence, are designed to be stable in systemic circulation but are cleaved by specific enzymes, like Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[2][]
The inclusion of D-phenylalanine in the linker sequence is a strategic design choice to enhance the stability of the ADC. Most endogenous proteases are stereospecific for L-amino acids, and therefore, peptide bonds adjacent to a D-amino acid are resistant to cleavage.[4][5] This increased enzymatic stability prevents the premature release of the cytotoxic payload in the bloodstream, thereby reducing off-target toxicity and improving the therapeutic index of the ADC.
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